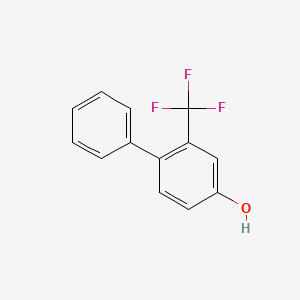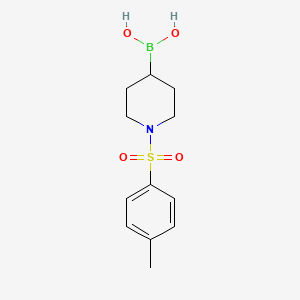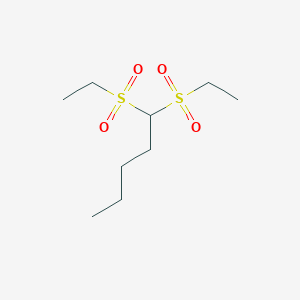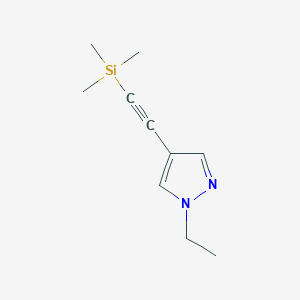
9,9-Dimethyl-10-(3-piperidin-1-ylpropyl)acridine;methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9-Dimethyl-10-(3-piperidin-1-ylpropyl)acridine;methanesulfonic acid: is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their wide range of applications in various fields such as pharmacology, material sciences, and photophysics
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-10-(3-piperidin-1-ylpropyl)acridine;methanesulfonic acid typically involves the following steps:
Formation of the acridine core: The acridine core can be synthesized through a cyclization reaction involving appropriate precursors such as diphenylamine and formaldehyde under acidic conditions.
Introduction of the piperidin-1-ylpropyl group: This step involves the alkylation of the acridine core with a piperidin-1-ylpropyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the acridine core, resulting in the formation of dihydroacridine derivatives.
Substitution: The compound can undergo substitution reactions, especially at the acridine core, where various substituents can be introduced to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents such as halides, sulfonates, and organometallic compounds under basic or acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives with modified electronic and steric properties.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be employed in the development of organic light-emitting diodes (OLEDs) and other photophysical applications due to its unique electronic properties.
Biology and Medicine:
Anticancer Research: Acridine derivatives, including this compound, have shown potential as DNA intercalators, which can inhibit the replication of cancer cells.
Antimicrobial Agents: The compound can be explored for its antimicrobial properties against bacterial and protozoal infections.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its vibrant color and stability.
Fluorescent Markers: It can be employed as a fluorescent marker in various analytical and diagnostic applications.
作用机制
The mechanism of action of 9,9-Dimethyl-10-(3-piperidin-1-ylpropyl)acridine;methanesulfonic acid primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and inhibiting the function of DNA-related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer and antimicrobial agent.
相似化合物的比较
Acridine: The parent compound with a similar core structure but lacking the piperidin-1-ylpropyl and dimethyl groups.
Acridone: A derivative with a carbonyl group at the 9-position instead of the dimethyl groups.
Proflavine: An acridine derivative with amino groups at the 3 and 6 positions.
Uniqueness:
Structural Features: The presence of the piperidin-1-ylpropyl group and dimethyl groups at the 9-position makes this compound unique compared to other acridine derivatives.
属性
CAS 编号 |
4943-02-6 |
|---|---|
分子式 |
C24H34N2O3S |
分子量 |
430.6 g/mol |
IUPAC 名称 |
9,9-dimethyl-10-(3-piperidin-1-ylpropyl)acridine;methanesulfonic acid |
InChI |
InChI=1S/C23H30N2.CH4O3S/c1-23(2)19-11-4-6-13-21(19)25(22-14-7-5-12-20(22)23)18-10-17-24-15-8-3-9-16-24;1-5(2,3)4/h4-7,11-14H,3,8-10,15-18H2,1-2H3;1H3,(H,2,3,4) |
InChI 键 |
MKNQOMXWTZACOU-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN4CCCCC4)C.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)


![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)


![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid](/img/structure/B13992753.png)



![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol](/img/structure/B13992782.png)
